Product packaging for Fmoc-Dab(Mtt)-OH(Cat. No.:CAS No. 851392-68-2)

Fmoc-Dab(Mtt)-OH

Cat. No.: B613439
CAS No.: 851392-68-2
M. Wt: 596.7 g/mol
InChI Key: RXKBBKLPMHPIKD-UHFFFAOYSA-N
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Description

Evolution of Protecting Group Strategies in Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides, short chains of amino acids linked by peptide bonds, is a cornerstone of biochemical and pharmaceutical research. aurigeneservices.com The journey of peptide synthesis has been marked by significant methodological advancements, most notably the development of Solid-Phase Peptide Synthesis (SPPS) by Merrifield. aurigeneservices.comresearchgate.net This technique involves the stepwise assembly of a peptide chain on an insoluble polymeric support, which simplifies the purification process by allowing for the removal of excess reagents and by-products through simple filtration and washing. aurigeneservices.comnih.govbachem.com

Central to the success of SPPS is the concept of protecting groups, which temporarily block reactive functional groups on amino acids to prevent unwanted side reactions during peptide chain elongation. The strategic choice of these protecting groups is critical and has evolved over time. Early SPPS methodologies predominantly utilized the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme. bachem.comiris-biotech.de In this strategy, the Nα-amino group is protected by the acid-labile Boc group, while side-chain functional groups are protected by benzyl-based groups, which require strong acids like hydrogen fluoride (B91410) for removal. researchgate.net However, a key limitation of the Boc/Bzl strategy is its lack of true orthogonality, as both protecting groups are removed under acidic conditions, albeit of different strengths. iris-biotech.deresearchgate.net

A revolutionary advancement came with the introduction of the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. nih.govresearchgate.net The Fmoc group, used for Nα-amino protection, is labile to bases such as piperidine (B6355638). nih.goviris-biotech.de In contrast, the tBu group, used for side-chain protection, is removed by acid (typically trifluoroacetic acid, TFA). iris-biotech.de This pairing represents a truly orthogonal system, where each type of protecting group can be removed under specific conditions without affecting the other. bachem.comiris-biotech.de This orthogonality provides greater flexibility and has become the standard approach for synthesizing complex peptides, including branched, cyclic, and side-chain modified structures. aurigeneservices.combachem.comsigmaaldrich.com

The Significance of Diaminobutyric Acid (Dab) as a Non-Canonical Amino Acid Building Block

While the 20 proteinogenic amino acids form the basis of natural proteins, the incorporation of non-canonical (or non-proteinogenic) amino acids into peptide chains offers a powerful strategy for creating novel molecules with enhanced properties. ontosight.ainih.gov Diaminobutyric acid (Dab) is a synthetic amino acid derivative that has garnered significant interest in this context. ontosight.aicymitquimica.com

Dab is characterized by the presence of two amino groups (an alpha-amino group and a gamma-amino group) and a carboxylic acid group. cymitquimica.com This unique structure makes it a versatile building block in peptide synthesis and medicinal chemistry. chemimpex.comchemimpex.com The additional amino group in the side chain provides a reactive handle that can be used for various modifications, such as:

Creating branched peptides: The side-chain amino group can serve as an attachment point for another peptide chain. sigmaaldrich.com

Forming cyclic peptides: The side chain can be used to form a lactam bridge with a carboxylic acid group elsewhere in the peptide, leading to constrained cyclic structures. sigmaaldrich.com

Attaching other molecules: It allows for the conjugation of molecules like fluorophores, biotin, or cytotoxic drugs to the peptide scaffold. sigmaaldrich.comchemimpex.com

The incorporation of Dab can influence the peptide's conformation, stability, and biological activity, making it a valuable tool for designing new therapeutic agents and research probes. chemimpex.comchemimpex.com

Rationale for Orthogonal N-alpha-Fmoc and N-gamma-Mtt Protection of Dab

To effectively utilize the dual functionality of Dab in SPPS, a sophisticated protection strategy is required. This is achieved through orthogonal protection, where the α-amino group and the γ-amino group are masked with protecting groups that can be removed under different chemical conditions. The compound Fmoc-Dab(Mtt)-OH exemplifies this strategy perfectly.

N-alpha-Fmoc Protection: The α-amino group is protected with the base-labile Fmoc group. iris-biotech.de This is the standard temporary protecting group in Fmoc-based SPPS, allowing for sequential peptide bond formation at the N-terminus after its removal with a piperidine solution. iris-biotech.deresearchgate.net

N-gamma-Mtt Protection: The γ-amino group on the side chain is protected by the 4-methyltrityl (Mtt) group. nih.gov The Mtt group is highly sensitive to acid and can be selectively removed using a very dilute solution of trifluoroacetic acid (e.g., 1% TFA in dichloromethane) or other mild acidic cocktails. sigmaaldrich.comsigmaaldrich.com This deprotection condition is mild enough that it does not cleave the acid-labile tBu-based protecting groups on other amino acid side chains or the bond linking the peptide to the resin, which require much higher concentrations of TFA. sigmaaldrich.comnih.gov

This orthogonal Fmoc/Mtt combination allows for the selective deprotection of the Dab side chain while the peptide remains fully protected and attached to the solid support. sigmaaldrich.comnih.gov This enables precise, site-specific modification of the γ-amino group at any desired step during the synthesis. sigmaaldrich.com

Overview of the Methodological Advancements Facilitated by this compound in Complex Molecule Construction

The availability of this compound has been a significant enabler for the synthesis of highly complex and functional molecules that were previously difficult to access. Its utility stems directly from the orthogonal protection scheme that allows for selective manipulation of the Dab side chain on the solid phase. sigmaaldrich.comsigmaaldrich.com

Key methodological advancements include:

Synthesis of Branched and Di-epitopic Peptides: Researchers can assemble a linear peptide chain, then selectively remove the Mtt group from a Dab residue to expose the side-chain amine. A second peptide chain can then be synthesized from this point, creating a branched peptide structure. sigmaaldrich.comsigmaaldrich.com

Construction of Side-Chain Cyclic Peptides: The Mtt group can be removed to allow for the formation of a lactam bridge between the Dab side-chain amine and a deprotected carboxylic acid side chain (e.g., from an Asp or Glu residue) elsewhere in the sequence. sigmaaldrich.com

Development of Multifunctional Probes and Templates: The exposed side-chain amine of Dab can be used to attach various labels, such as fluorescent dyes or biotin, creating probes for biological studies. sigmaaldrich.com It is also used in the construction of templates for combinatorial synthesis. sigmaaldrich.com

Site-Specific Ubiquitylation: this compound and its lysine (B10760008) equivalent, Fmoc-Lys(Mtt)-OH, are used to introduce an orthogonally protected site for ubiquitylation, a key post-translational modification. nih.gov

Despite its utility, studies have shown that the incorporation of this compound can sometimes be inefficient due to rapid lactamization of the building block under certain coupling conditions. rsc.org This requires careful optimization of the synthesis protocol, but the versatility of the building block often outweighs this challenge. rsc.org

Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[(4-methylphenyl)-diphenylmethyl]amino]butanoic acid nih.gov
Molecular Formula C₃₉H₃₆N₂O₄ nih.gov
Molecular Weight 596.7 g/mol nih.gov
CAS Number 851392-68-2 sigmaaldrich.comruifuchemical.com
Appearance White or Off-White Crystalline Powder ruifuchemical.com
Storage Temperature 2-8°C

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H36N2O4 B613439 Fmoc-Dab(Mtt)-OH CAS No. 851392-68-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[(4-methylphenyl)-diphenylmethyl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H36N2O4/c1-27-20-22-30(23-21-27)39(28-12-4-2-5-13-28,29-14-6-3-7-15-29)40-25-24-36(37(42)43)41-38(44)45-26-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35/h2-23,35-36,40H,24-26H2,1H3,(H,41,44)(H,42,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKBBKLPMHPIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H36N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694091
Record name 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(4-methylphenyl)(diphenyl)methyl]amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851392-68-2
Record name 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(4-methylphenyl)(diphenyl)methyl]amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Fmoc Dab Mtt Oh and Its Precursors

Strategies for the Preparation of Fmoc-Dab(Mtt)-OH

The preparation of this compound involves creating the core amino acid structure and then selectively protecting its two amino functionalities to allow for controlled, sequential reactions during peptide synthesis.

L-2,4-Diaminobutanoic acid (Dab), a lower homologue of lysine (B10760008), serves as the structural core of this compound. tandfonline.com It is a non-proteinogenic amino acid found in various peptide antibiotics. tandfonline.com Several synthetic pathways have been developed to produce the Dab core.

One prominent strategy begins with more common amino acids like L-glutamic acid (Glu) or L-aspartic acid (Asp). tandfonline.com A described method for synthesizing orthogonally protected Dab starts from Fmoc-Glu. tandfonline.comresearchgate.net The key steps in this process include:

Formation of an Fmoc-Glu-5-oxazolidinone acid. tandfonline.com

Conversion of the free carboxylic acid function to an acyl azide (B81097). tandfonline.com

Execution of a Curtius rearrangement, which transforms the acyl azide into an isocyanate. tandfonline.com

Hydrolysis of the oxazolidinone ring to yield the final protected diaminobutanoic acid. tandfonline.com

Another patented method describes the preparation of L-2,4-diaminobutyric acid through the hydrolysis of γ-polydiaminobutyric acid, which can be achieved via pressurized hydrolysis, organic acid hydrolysis, or enzymatic hydrolysis. google.com Other routes have utilized D-serine as a starting material to create the 2,3-diaminopropanol scaffold, which can then be converted to the desired diamino acid. mdpi.com

The utility of Dab in complex peptide synthesis hinges on the use of an orthogonal protection scheme, where different protecting groups can be removed under distinct conditions. For this compound, the α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the γ-amino side chain is protected by the acid-labile 4-methyltrityl (Mtt) group. peptide.com

The general strategy involves protecting the α-amino group first. researchgate.net The Fmoc group is standard for the α-amino function in the widely used Fmoc/tBu solid-phase peptide synthesis strategy. researchgate.net

The Mtt group is particularly useful for side-chain protection because it can be selectively cleaved under very mild acidic conditions, such as 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). sigmaaldrich.comresearchgate.net These conditions leave the Fmoc group, other acid-labile side-chain protecting groups (like Boc), and the linkage to the solid support resin intact. sigmaaldrich.comresearchgate.net This orthogonality allows for specific modification of the Dab side chain, such as branching or the attachment of labels, while the peptide remains anchored to the resin. sigmaaldrich.com

The synthesis of related orthogonally protected Dab derivatives starting from Fmoc-glutamic acid has been shown to produce yields between 70% and 86%. tandfonline.com

While this compound is a valuable building block, its use in peptide synthesis is complicated by a significant side reaction. Research has shown that this compound is prone to rapid intramolecular cyclization, forming a γ-lactam. researchgate.netbapeks.comrsc.orgrsc.org This side reaction occurs during the coupling step in SPPS and leads to abnormally poor coupling efficiency, as the cyclized molecule cannot be incorporated into the growing peptide chain. researchgate.netrsc.orgresearchgate.net

This lactamization has been observed with various common coupling reagents. rsc.org Optimization studies have focused on mitigating this issue.

Preincubation-free Protocol: It was discovered that complete incorporation of the amino acid could be achieved by using a preincubation-free protocol with the coupling reagent 3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT). researchgate.netbapeks.com

Alternative Reagents: Despite the success with DEPBT, the procedure is described as costly and tedious. researchgate.net Researchers suggest that alternative, orthogonally protected building blocks might be preferable to avoid these complications. researchgate.netrsc.org

Table 1: Challenges and Optimization in this compound Application
IssueCauseObserved EffectOptimization StrategyReference
Poor Coupling EfficiencyRapid intramolecular lactamizationLow yield of desired peptideUse of a preincubation-free protocol with DEPBT coupling reagent researchgate.netbapeks.comrsc.org
Procedural DifficultyOptimized protocol is costly and tediousIncreased synthesis time and expenseSuggestion to use alternative orthogonally protected building blocks researchgate.net

Regioselective Protection Strategies for Fmoc and Mtt Group Installation

Methodological Approaches for Purity Assessment and Structural Verification of Synthetic Intermediates and Final Building Block

Purity Assessment:

High-Performance Liquid Chromatography (HPLC): This is the foremost technique for assessing chemical purity. ugent.beusp.org Reversed-phase HPLC (RP-HPLC) is frequently used. phenomenex.com For Fmoc-amino acids, analysis often involves mobile phases containing acetonitrile (B52724) and an acidic additive like trifluoroacetic acid (TFA). phenomenex.com Commercial batches of this compound typically report a purity of ≥95% or ≥99%. iris-biotech.desigmaaldrich.comachemblock.com

Chiral HPLC: The enantiomeric purity is critical. Chiral HPLC on polysaccharide-based stationary phases is a precise method to confirm the enantiomeric excess (ee). phenomenex.com For Fmoc-amino acids, the required enantiomeric purity is often greater than 99.0% ee, with some applications demanding ≥99.8% ee. phenomenex.com Fmoc-L-Dab(Mtt)-OH is commercially available with an enantiomeric purity of at least 99.7%. iris-biotech.deiris-biotech.de

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for routine purity checks of synthetic intermediates and the final product. sigmaaldrich.com

Structural Verification:

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound (C₃₉H₃₆N₂O₄, MW: 596.71 g/mol ). sigmaaldrich.comsigmaaldrich.comnih.gov Techniques like Electrospray Ionization (ESI-MS) and high-resolution MALDI-TOF MS are used to identify the molecular ion and characteristic fragments, such as the loss of the Mtt group. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the exact molecular structure, confirming the presence and connectivity of the Dab backbone, the Fmoc group, and the Mtt group through characteristic chemical shifts and coupling patterns. tandfonline.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to verify the presence of key functional groups, such as carbonyls (C=O) from the carboxylic acid and urethane, and N-H bonds. tandfonline.comsigmaaldrich.com

Amino Acid Analysis (AAA): After acid hydrolysis of the final product, AAA can be performed to confirm the presence of the Dab core. ugent.be The liberated amino acids are typically derivatized (e.g., with OPA or Fmoc-Cl) and then quantified by HPLC with fluorescence or UV detection. ugent.beusp.orgjasco-global.com

Table 2: Analytical Methods for Characterization of this compound
TechniquePurposeTypical Parameters / FindingsReference
Reverse-Phase HPLCChemical PurityPurity ≥95-99% phenomenex.comsigmaaldrich.com
Chiral HPLCEnantiomeric PurityEnantiomeric excess ≥99.7% phenomenex.comiris-biotech.deiris-biotech.de
Mass Spectrometry (ESI, MALDI)Molecular Weight & IdentityC₃₉H₃₆N₂O₄, MW = 596.71 g/mol; [M+H]⁺ at m/z 579.3 (lactam), [M+Na]⁺ at m/z 601.2 (lactam) tandfonline.comrsc.org
NMR Spectroscopy (¹H, ¹³C)Structural ElucidationConfirms connectivity of Fmoc, Dab, and Mtt moieties tandfonline.com
Infrared SpectroscopyFunctional Group IdentificationPasses test for characteristic absorbances (e.g., C=O, N-H) sigmaaldrich.com

Chemical Reactivity and Orthogonal Deprotection of Fmoc Dab Mtt Oh in Solid Phase Peptide Synthesis

Principles of N-alpha-Fmoc Deprotection in SPPS Methodologies

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group widely used for the temporary protection of the α-amino group of amino acids in SPPS. Its removal is a critical step that must be efficient and selective to ensure the integrity of the growing peptide chain.

Amine-Based Reagents for Fmoc Removal and Mechanistic Considerations (e.g., piperidine)

The deprotection of the Fmoc group is typically achieved using a solution of a secondary amine, with 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF) being the most common reagent. The mechanism proceeds via a β-elimination (E1cB) pathway. A base, such as piperidine, abstracts the acidic proton on the fluorene (B118485) ring system. This abstraction leads to the formation of a dibenzofulvene (DBF) intermediate and the release of carbon dioxide, freeing the N-terminal amine of the peptide.

The liberated DBF is a reactive electrophile that can undergo Michael addition with the newly deprotected amine of the peptide, leading to chain termination. To prevent this, an excess of the amine reagent, like piperidine, is used to act as a scavenger, trapping the DBF to form a stable adduct that can be washed away. Primary and secondary amines are generally more effective for Fmoc removal than tertiary amines.

Kinetic and Efficiency Aspects of Fmoc Deprotection on Resin

The rate of Fmoc deprotection can be influenced by several factors, including the choice of base, solvent polarity, and the peptide sequence itself. While 20% piperidine in DMF is standard, alternative reagents have been explored to optimize deprotection kinetics and minimize side reactions. For instance, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can accelerate Fmoc removal, which is particularly useful for sequences prone to aggregation. However, since DBU cannot scavenge the DBF byproduct, it is often used in combination with a nucleophilic scavenger like piperidine.

The efficiency of Fmoc deprotection can decrease with increasing peptide length and in sequences prone to aggregation, such as poly-alanine stretches. In such "difficult sequences," the deprotection times may need to be extended to ensure complete removal of the Fmoc group and prevent the formation of deletion peptides. Monitoring the deprotection reaction, often by UV absorbance of the DBF-adduct, can help to ensure the reaction goes to completion.

Selective N-gamma-Mtt Deprotection Strategies for Side-Chain Functionalization

The Mtt group is an acid-labile protecting group used for the side-chain amine of amino acids like diaminobutyric acid (Dab) and lysine (B10760008) (Lys). Its key advantage lies in its orthogonality to the base-labile Fmoc group and the strongly acid-labile protecting groups (e.g., t-butyl) commonly used for other side chains. This allows for the selective deprotection of the Mtt group on-resin, enabling site-specific modifications of the peptide.

Acid-Labile Chemistry of the Mtt Protecting Group

The Mtt group is a member of the trityl family of protecting groups. Its lability to acid is greater than that of the standard trityl (Trt) group but less than that of the 4-methoxytrityl (Mmt) group. The stability order is generally considered to be Trt >

Investigation of Anomalous Coupling Efficiencies and Lactamization Pathways

Comparative Analysis of Mtt with Other Orthogonal Side-Chain Protecting Groups for Diamino Acids

The 4-methyltrityl (Mtt) group is one of several options available for the orthogonal protection of diamino acid side chains in Fmoc-based SPPS. Its utility is best understood by comparing its properties, particularly its cleavage conditions and stability, with other common protecting groups such as Dde, ivDde, Alloc, Boc, Trt, and Mmt. peptide.combeilstein-journals.orgiris-biotech.dersc.org

Trityl-based groups (Mtt, Mmt, Trt): The Mtt group belongs to the family of acid-labile trityl protecting groups. peptide.com Their lability to acid follows the general order: Trt > Mtt > Mmt. peptide.combeilstein-journals.orgpeptide.com The Mtt group is typically removed using a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), often around 1-5%. iris-biotech.deresearchgate.netsigmaaldrich.com This mild acidity allows for its selective removal without cleaving the peptide from most acid-sensitive resins or removing other more robust acid-labile groups like tert-butyl (tBu). researchgate.net In contrast, the parent trityl (Trt) group requires much stronger acid (e.g., 90% TFA) for efficient removal. peptide.compeptide.com The 4-methoxytrityl (Mmt) group is even more acid-sensitive than Mtt and can be cleaved under very mild conditions, but this high sensitivity can sometimes be a disadvantage. peptide.comsigmaaldrich.com

Hydrazine-labile groups (Dde, ivDde): The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) groups offer true orthogonality to the Mtt group. sigmaaldrich.com They are stable to the acidic conditions used to remove Mtt and the basic conditions used for Fmoc removal, but are cleaved by treatment with dilute hydrazine (B178648) (e.g., 2% hydrazine in DMF). iris-biotech.desigmaaldrich.comiris-biotech.de This makes the Fmoc/xDde strategy a standard approach for synthesizing branched or cyclic peptides. sigmaaldrich.com While effective, the Dde group has been known to migrate to free amino groups during synthesis ("scrambling"). iris-biotech.de The more sterically hindered ivDde group was developed to overcome this issue and is more stable, though its removal can sometimes be sluggish. iris-biotech.de

Alloc (Allyloxycarbonyl): The Alloc group provides another layer of orthogonality. It is stable to both the acidic conditions that cleave Mtt and the basic conditions that cleave Fmoc. ug.edu.pl Its removal is achieved under neutral conditions using a palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger. researchgate.netpeptide.comrsc.org This unique cleavage mechanism makes it invaluable for complex syntheses requiring multiple, distinct deprotection steps.

Boc (tert-Butyloxycarbonyl): The Boc group is the standard side-chain protection in the Fmoc/tBu strategy and is removed during the final cleavage from the resin with high concentrations of TFA. iris-biotech.depeptide.com While both Mtt and Boc are acid-labile, their differing sensitivities allow for sequential deprotection. Mtt can be removed with dilute TFA, leaving the Boc group intact. researchgate.net A key advantage of using Mtt over Boc for certain applications is the avoidance of side reactions. The deprotection of Boc generates a tert-butyl carbonium ion, which can problematically alkylate sensitive residues like tryptophan and tyrosine; this issue is absent with Mtt deprotection. peptide.comresearchgate.net

Table 2: Comparison of Orthogonal Side-Chain Protecting Groups for Diamino Acids
Protecting GroupAbbreviationTypical Cleavage ConditionsKey CharacteristicsReference
4-MethyltritylMttMild acid (e.g., 1-5% TFA in DCM)Acid-labile; orthogonal to Fmoc, Alloc, Dde/ivDde; avoids cation side-reactions seen with Boc. iris-biotech.deresearchgate.netnih.gov
TritylTrtStrong acid (e.g., 90% TFA)Very acid-labile; less orthogonal control in standard Fmoc/tBu strategy. peptide.compeptide.com
4-MethoxytritylMmtVery mild acid (e.g., AcOH/TFE/DCM)More acid-labile than Mtt; useful for highly sensitive applications. peptide.comsigmaaldrich.com
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDde2% Hydrazine in DMFHydrazine-labile; orthogonal to acid- and base-labile groups; prone to migration. sigmaaldrich.comiris-biotech.de
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutylivDde2-10% Hydrazine in DMFHydrazine-labile; more stable than Dde (no migration); can be difficult to remove. sigmaaldrich.comiris-biotech.de
AllyloxycarbonylAllocPd(0) catalyst and scavengerPalladium-labile; fully orthogonal to acid- and base-labile groups. peptide.comug.edu.plrsc.org
tert-ButyloxycarbonylBocStrong acid (e.g., 50-95% TFA)Standard acid-labile group in Fmoc SPPS; deprotection can cause side-reactions. iris-biotech.depeptide.com

Applications of Fmoc Dab Mtt Oh in Advanced Peptide and Peptidomimetic Construction

Methodologies for Site-Specific Peptide Functionalization

The ability to unmask a reactive amine at a specific position on a peptide chain while it remains anchored to a solid support opens up a vast array of possibilities for chemical modification.

The selective removal of the Mtt group on the Dab side chain exposes a primary amine, which serves as a versatile nucleophilic handle for on-resin conjugation. sigmaaldrich.com This allows for the covalent attachment of various molecules, including fluorophores, chelating agents, and reactive tags for subsequent bioorthogonal chemistry. sigmaaldrich.comresearchgate.net

A key application is the synthesis of fluorescently-labeled peptides for use as probes in biological assays. sigmaaldrich.com For instance, a modular approach has been demonstrated where a peptide is assembled on-resin, and an orthogonally protected amino acid like Fmoc-Dab(Mtt)-OH is incorporated at a specific site. researchgate.net Following Mtt removal with 1% TFA, a fluorescent tag such as 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) can be selectively attached to the liberated side-chain amine. researchgate.net This strategy enables the precise placement of a label within the peptide sequence.

The exposed amine can also be modified to introduce reactive handles for "click chemistry," a set of highly efficient and specific reactions. iris-biotech.degoogle.com For example, the amine can be acylated with a molecule containing an azide (B81097) or an alkyne, preparing the peptide for subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. google.comgoogle.com

Table 1: Examples of Side-Chain Functionalization via Dab(Mtt) Deprotection

Functional Moiety Purpose Example Reference
NBD (Nitrobenzoxadiazole) Fluorescent Antenna/Tag researchgate.net
Azide or Alkyne Groups Click Chemistry Handle iris-biotech.deiris-biotech.de
Chelating Agents (e.g., DO3A) Metal Ion Complexation for Imaging researchgate.net

It is important to note a significant research finding: this compound has been shown to undergo rapid lactamization under various coupling conditions during SPPS, which can lead to abnormally poor coupling efficiency. rsc.orgresearchgate.netresearchgate.net Researchers have found that using specific coupling reagents or protocols without pre-incubation may be necessary to achieve complete incorporation, though this can be a costly and tedious process. researchgate.netresearchgate.net

Chemoselective ligation refers to the coupling of two unprotected peptide or protein fragments in a highly specific manner. The side-chain amine of Dab, after selective Mtt deprotection, provides a unique site for such ligations, distinct from the peptide backbone.

One powerful example is the use of enzyme-catalyzed ligations. The transpeptidase OaAEP1 has been shown to catalyze the formation of isopeptide bonds by specifically recognizing the side-chain amines of residues like diaminopropionic acid (Dap), diaminobutyric acid (Dab), and ornithine (Orn). acs.org This allows for the efficient, site-selective labeling of a peptide at an introduced Dab residue or the fusion of a cyclic peptide to a protein under simple, near-neutral pH conditions. acs.org

However, the inherent reactivity of the Dab side chain can also present challenges. In the context of prebiotic chemistry and certain ligation methods, non-proteinogenic amino acids like Dab and Orn have been observed to undergo rapid and quantitative cyclization to form stable γ-lactams. acs.org This irreversible side reaction can prevent desired peptide bond formation, highlighting the necessity of choosing ligation conditions that favor the intended reaction over intramolecular cyclization. acs.org

Introduction of Bioconjugation Handles and Reactive Tags

Synthetic Approaches to Branched Peptides and Multi-Antennary Scaffolds

This compound is an excellent derivative for the synthesis of branched peptides, where one or more peptide chains are attached to the side chain of a core peptide backbone. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com These structures are used to create multivalent ligands, vaccine candidates (Multiple Antigenic Peptides or MAPs), and drug delivery vehicles. researchgate.net

The standard strategy for synthesizing a simple branched peptide using this compound involves the following steps:

Synthesis of the main peptide chain up to the branching point using standard Fmoc-SPPS.

Incorporation of this compound at the desired branching position.

Continuation of the main chain synthesis to its terminus.

Selective on-resin deprotection of the Dab side chain by removing the Mtt group with dilute acid. sigmaaldrich.comsigmaaldrich.com

Synthesis of the second peptide chain, initiating from the now-free side-chain amine of the Dab residue. sigmaaldrich.com

This method provides complete control over the sequence of both the primary and secondary peptide chains. A similar and widely used building block for this purpose is Fmoc-Lys(Fmoc)-OH, where both chains are extended simultaneously after Fmoc deprotection. researchgate.net The use of this compound provides an alternative orthogonal strategy, allowing for sequential, rather than parallel, synthesis of the peptide arms.

Peptide dendrimers are highly branched, tree-like macromolecules. They can be constructed by applying the principles of branched peptide synthesis in a repetitive fashion. A common approach involves using a core molecule, often based on lysine (B10760008) residues, to create successive generations of branches. researchgate.net

This compound can be strategically incorporated into these designs to introduce asymmetry or to attach specific functional motifs at defined points within the dendritic structure. For example, a research group developed a modular method to build a dual-emitting probe on a peptide scaffold. researchgate.net They used an orthogonally protected amino acid to first install a fluorescent "antenna" on the side chain after Mtt deprotection, and then, after N-terminal Fmoc deprotection, installed other components. researchgate.net This modular assembly on a branched framework is a key principle in creating complex, multifunctional dendrimeric architectures. researchgate.net Such structures have applications in diagnostics, as they can present multiple copies of a targeting motif and carry a payload of imaging or therapeutic agents. researchgate.net

Strategies for Controlled Assembly of Multiple Peptide Chains

Strategies for Cyclic Peptide Synthesis via Side-Chain Cyclization

Cyclic peptides often exhibit enhanced stability, receptor affinity, and bioavailability compared to their linear counterparts. This compound is a key reagent for synthesizing peptides cyclized via a side-chain linkage. sigmaaldrich.comsigmaaldrich.com

The general strategy involves synthesizing a linear peptide precursor on a solid support, followed by on-resin cyclization. The orthogonality of the Mtt group is critical. A typical sequence for a side-chain-to-tail cyclization would be:

Synthesize the linear peptide on a resin, incorporating this compound at the desired position.

After completing the linear sequence, selectively remove the Mtt group from the Dab side chain.

Activate the C-terminal carboxylic acid (which is still attached to the resin linker) and react it with the newly exposed side-chain amine of the Dab residue to form a lactam bridge.

Cleave the cyclized peptide from the resin and remove the remaining side-chain protecting groups.

A powerful application is the side-chain-to-side-chain cyclization. In one study, cyclic enkephalin analogues were synthesized using pairs of orthogonally protected diamino acids, such as Fmoc-D-Dap(Alloc)-OH and Fmoc-Dap(Mtt)-OH. researchgate.net After assembly of the linear peptide, the Mtt group could be removed with acid and the Alloc group removed with a palladium catalyst, allowing for the specific formation of a bridge between the two side chains. researchgate.net This approach has also been used to create urea-bridged cyclic peptides by incorporating Dab and other diamino acids, allowing researchers to systematically probe how ring size and position affect biological activity. rsc.org Furthermore, enzyme-catalyzed intramolecular side-chain-to-tail cyclization at Dab residues has been shown to be an efficient method for generating isopeptide-linked macrocycles. acs.org

Table 2: Compound Names Mentioned in the Article

Abbreviation / Trivial Name Full Chemical Name
This compound N-α-(9-Fluorenylmethoxycarbonyl)-N-γ-(4-methyltrityl)-L-diaminobutanoic acid
Fmoc 9-Fluorenylmethoxycarbonyl
Mtt 4-Methyltrityl / Methyltrityl
Dab L-2,4-Diaminobutanoic acid
Dap L-2,3-Diaminopropionic acid
Orn L-Ornithine
Lys L-Lysine
TFA Trifluoroacetic acid
DCM Dichloromethane (B109758)
Boc tert-Butoxycarbonyl
Alloc Allyloxycarbonyl
NBD-Cl 4-Chloro-7-nitrobenzofurazan
DO3A 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid
Fmoc-Lys(Fmoc)-OH N-α,N-ε-bis(9-Fluorenylmethoxycarbonyl)-L-lysine
Fmoc-D-Dap(Alloc)-OH N-α-(9-Fluorenylmethoxycarbonyl)-N-β-allyloxycarbonyl-D-diaminopropionic acid

Macrocyclization Methodologies Employing the Dab Side-Chain Amino Group

The primary application of the Dab side-chain amino group in peptide construction is to serve as an internal nucleophile for macrocyclization, most commonly forming a lactam bridge. This strategy is a powerful method for constraining the peptide backbone, which can enhance metabolic stability, receptor selectivity, and biological activity. google.comrsc.org

The process begins with the synthesis of a linear peptide using standard Fmoc-based solid-phase peptide synthesis (SPPS). rsc.org this compound is incorporated at the desired position in the peptide sequence. The 4-methyltrityl (Mtt) protecting group is key to this methodology due to its stability under the basic conditions used for Fmoc group removal (e.g., piperidine) but its lability to mild acidic conditions. sigmaaldrich.com

Once the linear peptide is fully assembled on the resin, the Mtt group is selectively removed. This is typically achieved by treating the resin-bound peptide with a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), often around 1% TFA. This treatment unmasks the side-chain amino group of the Dab residue while leaving other acid-labile side-chain protecting groups (like Boc or tBu) and the resin linkage intact.

The newly liberated amino group is then available to form a cyclic structure by reacting with an electrophilic partner within the same peptide chain. nih.gov Common cyclization strategies include:

Side-Chain-to-Side-Chain Cyclization: The Dab amino group can react with the side-chain carboxyl group of an aspartic acid (Asp) or glutamic acid (Glu) residue located elsewhere in the sequence. sigmaaldrich.compeptide.com The choice between Asp and Glu, in combination with the placement of the Dab residue, allows for precise control over the size of the resulting macrocycle. nih.gov

Side-Chain-to-Tail Cyclization: The Dab amino group can be acylated by the C-terminal carboxylic acid of the peptide. nih.govmdpi.com This requires the C-terminus to be activated, typically using standard peptide coupling reagents like HATU or PyAOP, while the peptide is still attached to the resin through a side-chain anchor or after cleavage from a hyper-acid-labile resin. nih.gov

The cyclization reaction itself is usually performed on the solid support ("on-resin cyclization"), which can prevent intermolecular side reactions. peptide.com However, solution-phase cyclization after cleavage from the resin is also employed, particularly for complex cyclizations, though it requires high dilution to favor the intramolecular reaction. peptide.com

Table 1: On-Resin Lactam Bridge Formation via Dab Side-Chain

Step Procedure Purpose Protecting Group Status
1. Peptide Synthesis Standard Fmoc-SPPS Assemble linear peptide with this compound and an acidic residue (e.g., Fmoc-Asp/Glu-OtBu). N-terminus: Fmoc (removed each cycle); Dab side-chain: Mtt; Asp/Glu side-chain: OtBu.
2. Orthogonal Deprotection Treat resin with 1% TFA in DCM. Selectively remove the Mtt group from the Dab side chain. N-terminus: Boc (if added) or Fmoc; Dab side-chain: NH2 (free amine); Asp/Glu side-chain: OtBu.
3. Side-Chain Deprotection Treat resin with TFA cocktail (e.g., 95% TFA). Remove acid-labile side-chain protecting group from the acidic residue (e.g., OtBu from Asp/Glu). Dab side-chain: NH2; Asp/Glu side-chain: COOH (free acid).
4. On-Resin Cyclization Add coupling reagent (e.g., PyAOP, HATU) and a non-nucleophilic base (e.g., DIPEA). Activate the free carboxyl group to react with the free amino group, forming an amide (lactam) bridge. A cyclic peptide is formed on the resin.
5. Final Cleavage Treat resin with a strong TFA cocktail. Cleave the peptide from the resin and remove any remaining side-chain protecting groups. Final, purified cyclic peptide.

Conformation Control and Ring Strain Considerations in Cyclization Protocols

The primary goal of macrocyclization is to impose conformational constraints on a peptide, often to stabilize a specific secondary structure like an α-helix or a β-turn that is crucial for biological activity. rsc.orgsb-peptide.com The use of Dab-mediated cyclization offers several parameters that can be adjusted to fine-tune the peptide's three-dimensional shape.

Key factors influencing conformation and ring strain include:

Ring Size: The number of atoms in the cyclic bridge significantly impacts the resulting structure. rsc.org This is controlled by the sequence separation between the Dab residue and its cyclization partner (e.g., Asp or Glu). For instance, cyclization between residues at positions i and i+4 is commonly used to stabilize α-helical structures. rsc.org The side-chain length of the amino acid also contributes; the shorter side chain of Dab compared to ornithine (Orn) or lysine (Lys) results in a smaller and potentially more strained ring when cyclized with the same partner. rsc.orgnih.gov

Ring Strain: The formation of a macrocycle introduces ring strain, which is the sum of torsional strain, bond angle distortion, and transannular non-bonded interactions. nih.gov While a certain degree of strain is inherent and necessary to lock the peptide into a desired conformation, excessive strain can make the cyclization reaction thermodynamically or kinetically unfavorable, leading to low yields or undesired side products. nih.govuu.nl Computational studies and experimental data show that very small rings (e.g., those formed from adjacent residues) can have high ring strain energy, which suppresses cyclization. nih.gov The pre-organization of the linear peptide, often influenced by intramolecular hydrogen bonds, plays a crucial role in overcoming the activation energy barrier for cyclization. nih.govnih.gov

Research has shown that by systematically varying the ring size and position through the use of different diamino acids (like Dap, Dab, Orn, Lys) and acidic partners (Asp, Glu), libraries of cyclic peptides can be generated to explore the optimal conformation for a specific biological target. rsc.org

Table 2: Influence of Cyclization Parameters on Peptide Conformation

Parameter Method of Control Impact on Conformation & Strain Research Finding Example
Ring Size Varying sequence separation (e.g., i→i+3 vs. i→i+4) or side-chain length (Dab vs. Lys). rsc.org Smaller rings generally impose greater rigidity but can have higher ring strain, potentially destabilizing a desired helix. Larger rings offer more flexibility. In a study of cathelicidin-PY mimetics, further ring contractions were achieved by substituting lysine with the shorter Dab to create more constrained lactams. nih.gov
Bridge Position Changing the location of the Dab/acidic residue pair along the peptide backbone. rsc.org Alters the hydrophilic/hydrophobic face of a helix and can fine-tune the orientation of side chains essential for binding. For CSP1-E1A analogs, peptides with the same 21-atom ring size but different bridge positions exhibited distinct helical content, demonstrating the crucial role of bridge location. rsc.org
Conformational Bias Sequence composition of the linear precursor. The presence of turn-inducing residues or specific N-methylation patterns can pre-organize the peptide for efficient cyclization. nih.gov Linear peptides derived from nonribosomal peptide synthetases (NRPS) can be conformationally biased toward macrocyclization, enabling exceptionally fast and selective reactions. nih.gov

Integration of this compound into Complex Bioconjugates and Chemical Probes

The orthogonal nature of the Mtt protecting group on the Dab side chain makes this compound an ideal building block for the site-specific attachment of various molecular payloads, transforming a simple peptide into a complex bioconjugate or a functional chemical probe. sigmaaldrich.com This approach allows for the creation of highly defined molecules where the location, stoichiometry, and chemical nature of the conjugation are precisely controlled.

Methodological Aspects of Peptide-Drug Conjugate Assembly (focus on linker chemistry and synthetic steps)

In the field of targeted therapeutics, peptide-drug conjugates (PDCs) are designed to deliver a potent cytotoxic agent directly to diseased cells, such as cancer cells, thereby minimizing systemic toxicity. The peptide component serves as a targeting vector, binding to specific receptors overexpressed on the target cells. The Dab side chain provides a convenient and chemically specific handle for attaching the drug molecule, usually via a specialized linker. issuu.com

The assembly process follows a logical synthetic sequence:

Peptide Synthesis: The targeting peptide is synthesized via Fmoc-SPPS, incorporating this compound at a position that will not interfere with receptor binding.

Orthogonal Deprotection: After the linear sequence is complete, the Mtt group is selectively removed on-resin using 1% TFA in DCM, exposing the unique primary amine on the Dab side chain.

Linker-Drug Conjugation: A pre-formed entity containing the linker and the drug is then coupled to the free amine of the Dab residue. This is a critical step, and the choice of linker is paramount to the success of the PDC. Linkers are often designed to be stable in circulation but cleavable upon internalization into the target cell. A common example is a valine-alanine dipeptide linked to a self-immolative p-aminobenzyl (PAB) spacer, which is cleaved by lysosomal enzymes like cathepsin B. issuu.com The conjugation reaction is typically a standard amide bond formation using coupling reagents like HATU or HBTU.

Cleavage and Purification: The final PDC is cleaved from the resin and deprotected using a strong acid cocktail, followed by purification, usually by reverse-phase HPLC.

This method ensures a homogenous product with a well-defined drug-to-peptide ratio (in this case, 1:1), which is a significant advantage over less specific conjugation methods that target natural amino acids like lysine, which may be present multiple times in the sequence. issuu.com

Table 3: Synthetic Steps for a Dab-Linked Peptide-Drug Conjugate

Step Description Key Reagents Result
1. Synthesis Solid-phase synthesis of the targeting peptide. Fmoc-amino acids, this compound, coupling agents. Resin-bound, fully protected peptide.
2. Mtt Removal On-resin selective deprotection of the Dab side chain. 1% TFA in DCM. Resin-bound peptide with a single free amine at the Dab side chain.
3. Conjugation Coupling of a linker-drug construct to the Dab amine. Linker-Drug-COOH, HATU, DIPEA. Resin-bound, fully assembled PDC.
4. Deprotection Cleavage from resin and removal of all other protecting groups. 95% TFA, scavengers (e.g., TIPS, H2O). Crude PDC.
5. Purification Isolation of the final product. Reverse-Phase HPLC. Purified, homogenous PDC.

Design and Synthesis of Peptide-Based Probes for Chemical Biology Applications

Peptide-based probes are essential tools for studying biological processes, such as tracking receptor localization, identifying protein-protein interactions, or measuring enzyme activity. This compound serves as an excellent scaffold for incorporating reporter moieties (like fluorophores or biotin) or reactive groups for cross-linking studies. dntb.gov.ua

The synthetic design focuses on placing the Dab residue at a site where the attached probe will not disrupt the peptide's native function. The synthesis follows the same principles as PDC assembly:

Incorporation: this compound is placed in the peptide sequence during SPPS. rsc.org

Selective Deprotection: The Mtt group is removed on-resin to reveal the side-chain amine.

Probe Conjugation: An activated form of the probe molecule (e.g., a fluorescent dye's N-hydroxysuccinimide (NHS) ester or carboxylic acid) is reacted with the Dab amine. For example, a BODIPY dye can be attached to create a fluorescently labeled peptide for cellular imaging or binding assays. dntb.gov.ua The reaction conditions are chosen to be compatible with the peptide and resin.

Final Processing: The labeled peptide is cleaved, deprotected, and purified to yield the final chemical probe.

This strategy enables the creation of a wide array of functionalized peptides for diverse applications in chemical biology, diagnostics, and materials science, all benefiting from the specific and controllable conjugation chemistry afforded by the Dab(Mtt) building block. dntb.gov.uavulcanchem.com

Table 4: Example of a Fluorescent Peptide Probe Synthesis using this compound

Component Function Synthetic Incorporation Step
Peptide Sequence Provides biological specificity (e.g., binds to a target protein). Assembled on solid support via Fmoc-SPPS.
This compound Provides a unique, orthogonal handle for probe attachment. Incorporated at a specific, non-critical position during SPPS.
Reporter Moiety (e.g., BODIPY-COOH) Provides a detectable signal (fluorescence). Coupled to the deprotected Dab side-chain amine on-resin using standard peptide coupling reagents.
Final Product A peptide probe for tracking or quantifying biological interactions. Obtained after cleavage from resin and purification by HPLC.

Innovations and Future Perspectives in Fmoc Dab Mtt Oh Research

Automation and High-Throughput Methodologies for Synthesis and Functionalization

The synthesis of complex peptides and compound libraries has been significantly accelerated by the advent of automation and high-throughput techniques. researchgate.net The integration of Fmoc-Dab(Mtt)-OH into automated solid-phase peptide synthesis (SPPS) protocols has been a key development. iris-biotech.denih.gov Automated synthesizers can perform the repetitive cycles of deprotection, coupling, and washing with high precision, enabling the rapid assembly of peptide chains incorporating this compound. iris-biotech.dex-mol.net

The true power of this building block in high-throughput settings lies in the orthogonal nature of the Mtt protecting group. iris-biotech.de Following the automated assembly of the main peptide backbone using standard Fmoc chemistry, the Mtt group on the Dab side chain can be selectively removed. sigmaaldrich.comsigmaaldrich.com This allows for a subsequent, often automated, functionalization step where diverse chemical moieties can be introduced at a specific point in the peptide sequence. This approach is instrumental in generating large libraries of related peptides with varied side-chain modifications for screening purposes.

However, challenges remain. The incorporation of this compound can sometimes exhibit poor coupling efficiency due to its tendency to undergo rapid lactamization. researchgate.netrsc.org Researchers have found that using specific coupling reagents like DEPBT and avoiding pre-incubation can overcome this issue, albeit at the cost of a more tedious and expensive procedure. researchgate.netrsc.orgbapeks.com Future developments in automated synthesis will likely focus on optimizing protocols to mitigate such side reactions, potentially through novel coupling reagents or specialized reactor designs that allow for real-time monitoring and adjustment of reaction conditions. rsc.org

Green Chemistry Principles in the Use of this compound and its Deprotection

The principles of green chemistry, which aim to reduce waste and the use of hazardous substances, are increasingly influencing the field of peptide synthesis. amazonaws.com While SPPS is a powerful technique, it traditionally involves the use of large volumes of solvents and hazardous reagents. peptide.com The use of this compound presents both challenges and opportunities in this context.

A key aspect of green chemistry is minimizing the number of synthetic steps and the use of protecting groups. While this compound inherently involves a protecting group strategy, its use can be aligned with greener approaches. For instance, the selective deprotection of the Mtt group allows for site-specific modifications on the solid support, avoiding the need for multiple solution-phase reaction and purification steps.

The deprotection of the Fmoc group itself is a target for green innovation. Traditionally, piperidine (B6355638) in DMF is used, but piperidine is a regulated and hazardous substance. Research has explored alternatives like morpholine, which is considered a greener solvent and has been shown to be effective for Fmoc removal with minimal side reactions. x-mol.net Another approach is to combine the coupling and deprotection steps into a single pot, which can significantly reduce solvent consumption by minimizing washing steps. peptide.com

The deprotection of the Mtt group typically requires mild acidic conditions, such as 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). sigmaaldrich.comsigmaaldrich.com While TFA is a strong acid, its use at low concentrations for Mtt removal is a step towards greener protocols compared to the high concentrations of TFA needed for global deprotection of other side-chain protecting groups. researchgate.net Future research will likely focus on developing even milder and more environmentally benign methods for Mtt deprotection, potentially involving enzymatic or catalytic approaches.

Advanced Analytical Techniques for Monitoring this compound Reactions on Solid Support (e.g., real-time monitoring)

Ensuring the efficiency of each step in solid-phase peptide synthesis is crucial for the purity of the final product. Advanced analytical techniques are vital for monitoring reactions on the solid support, especially for challenging residues like this compound. researchgate.net Traditional methods often involve cleaving a small portion of the peptide from the resin for analysis by HPLC or mass spectrometry, which is time-consuming and not suitable for real-time monitoring. chromatographyonline.com

Several non-destructive, on-bead analytical techniques have been developed. Fourier-transform infrared (FTIR) spectroscopy can be used to qualitatively monitor the appearance and disappearance of functional groups throughout the synthesis. researchgate.net Gel-phase NMR spectroscopy, including 19F-NMR with fluorinated protecting groups, offers more detailed structural information but can be limited by line broadening. researchgate.net

For real-time monitoring, techniques that can track the progress of coupling and deprotection reactions as they happen are highly desirable. Refractive index (RI) monitoring has emerged as a powerful tool for this purpose. csic.es By measuring changes in the refractive index of the reaction solution, it is possible to follow the consumption of reactants from the solution onto the solid support during coupling, or the release of byproducts like dibenzofulvene during Fmoc deprotection. csic.es This allows for the precise determination of reaction endpoints, optimizing reaction times and reagent usage. csic.es

Another promising approach is the use of variable bed flow reactors, which can monitor resin swelling in real-time. rsc.org Changes in resin volume can indicate the efficiency of amino acid coupling and help detect on-resin aggregation. rsc.org Mass spectrometry techniques like MALDI-TOF MS can also be applied directly to resin-bound samples for rapid reaction monitoring. researchgate.net The application of these advanced analytical methods to syntheses involving this compound will be crucial for optimizing reaction conditions, troubleshooting problematic couplings, and ensuring the high fidelity of the final peptide product.

Computational and Theoretical Studies on this compound Reactivity and Protecting Group Behavior

Computational and theoretical chemistry are providing increasingly valuable insights into the reactivity of complex molecules like this compound. researchgate.net Density Functional Theory (DFT) calculations, for example, can be used to investigate the electronic structure and reactivity of the molecule, helping to explain and predict its behavior in chemical reactions. researchgate.net

One area of significant interest is the study of the lactamization side reaction that can occur during the coupling of this compound. rsc.org Computational modeling can elucidate the reaction mechanism and the transition states involved, providing a theoretical basis for the experimental observation that certain coupling reagents and conditions favor this undesirable cyclization. rsc.org This understanding can guide the rational design of improved coupling protocols.

Theoretical studies also play a role in understanding the behavior of the Mtt protecting group. The acid-lability of trityl-based protecting groups follows the order Mmt > Mtt > Trt. researchgate.net Computational methods can quantify the stability of the carbocations formed upon cleavage, providing a theoretical underpinning for this trend. This knowledge is crucial for the rational selection of protecting groups in complex syntheses where multiple orthogonal deprotection steps are required.

Development of Novel Analogs and Protecting Group Combinations for Enhanced Synthetic Utility

The versatility of the diaminobutyric acid scaffold has led to the development of novel analogs and protecting group combinations to expand its synthetic utility beyond what is offered by this compound alone. sigmaaldrich.com The choice of protecting group is critical and depends on the specific synthetic strategy and the desired final product.

For instance, while the Mtt group is cleaved by mild acid, other protecting groups offer different deprotection chemistries. iris-biotech.de The ivDde group, for example, is removed by hydrazine (B178648), providing an orthogonal deprotection strategy to both the acid-labile Mtt group and the base-labile Fmoc group. sigmaaldrich.com This allows for the synthesis of highly complex branched or cyclic peptides where multiple, distinct sites for modification are required. pitt.edu

Researchers are also exploring alternative protecting groups for the Dab side chain that offer improved properties. For example, issues with the stability and potential migration of some protecting groups have led to the development of new derivatives like MeDmb, EtDmb, and ivDmb, which are also cleaved by hydrazine but may offer better performance in certain contexts. iris-biotech.de

Conclusion

Future Trajectories and Emerging Applications in Advanced Synthetic Methodology

The unique properties of Fmoc-Dab(Mtt)-OH continue to drive innovation in peptide synthesis. Future directions and emerging applications are focused on leveraging its capabilities for even more complex and functional molecular constructs.

Emerging trends include:

Advanced Orthogonal Strategies: The combination of the Mtt group with other orthogonal protecting groups, such as ivDde, Aloc, and 2-PhiPr, allows for the synthesis of highly complex, multi-functionalized peptides with multiple points of selective modification. sigmaaldrich.compeptide.com For instance, the use of Fmoc-Asp(O-2-PhiPr)-OH in conjunction with Fmoc-Lys(Mtt)-OH provides a robust strategy for creating side chain-to-side chain lactam-bridged peptides. sigmaaldrich.comnih.gov

Flow-Based Peptide Synthesis: The principles of orthogonal protection, exemplified by this compound, are being integrated into automated flow-based peptide synthesis platforms. nih.gov This allows for the rapid and efficient production of complex peptides, including those with cyclic and branched structures.

Synthesis of Peptide-Drug Conjugates (PDCs): The ability to selectively introduce a reactive handle on the peptide backbone is crucial for the development of PDCs. This compound provides a precise point for the conjugation of cytotoxic drugs, expanding the therapeutic potential of peptides.

Development of Novel Biomaterials: The controlled architecture of peptides synthesized using this compound makes them attractive building blocks for self-assembling biomaterials, hydrogels, and nanoparticle delivery systems.

The continued exploration of new deprotection conditions and coupling reagents will likely mitigate the current challenges associated with this compound, further expanding its utility. As the demand for sophisticated peptide-based therapeutics, diagnostics, and materials grows, the role of specialized building blocks like this compound will undoubtedly become even more critical.

Q & A

Q. What is the role of Fmoc-Dab(Mtt)-OH in solid-phase peptide synthesis (SPPS)?

this compound is a sterically protected amino acid building block used to introduce diamino butyric acid (Dab) residues with orthogonal side-chain protection (Mtt group) during SPPS. The Mtt group enables selective deprotection under mild acidic conditions (e.g., 1–3% TFA in DCM), facilitating site-specific modifications in complex peptides . Its primary application includes synthesizing peptides requiring branched or functionalized side chains, such as cyclic peptides or peptidomimetics .

Q. What are the recommended storage conditions for this compound to ensure stability?

Store the compound at 4°C in a desiccated environment to prevent moisture-induced degradation. Prolonged exposure to room temperature or acidic/basic conditions may accelerate lactamization or cleavage of the Mtt group, reducing coupling efficiency .

Q. How can researchers verify the successful incorporation of this compound during SPPS?

Use Kaiser/ninhydrin tests to monitor coupling completion. Post-synthesis, analyze the crude peptide via LC-MS or MALDI-TOF to confirm mass accuracy. Incomplete coupling often manifests as truncation peaks in chromatograms, necessitating recoupling with fresh reagents .

Advanced Research Questions

Q. Why does this compound exhibit low coupling efficiency in SPPS, and how can this be mitigated?

The steric hindrance of the Mtt group and rapid lactamization of the Dab side chain under standard coupling conditions (e.g., HBTU/HOBt) reduce efficiency. Studies show that lactamization occurs within minutes in DMF or NMP, forming a stable six-membered ring . Methodological Solution :

  • Use DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) as a coupling reagent without pre-activation.
  • Perform iterative couplings (2–3 cycles) with extended reaction times (2–4 hours).
  • Alternatively, replace this compound with Fmoc-Dab(Boc)-OH, which avoids lactamization due to the Boc group’s stability .

Q. What alternative protecting groups or building blocks are recommended to avoid lactamization of Dab residues?

  • Fmoc-Dab(Boc)-OH : The Boc group is stable under SPPS conditions and requires stronger acids (e.g., 95% TFA) for removal, preventing premature deprotection.
  • Fmoc-Dab(ivDde)-OH : The ivDde group allows orthogonal deprotection with hydrazine, enabling selective modifications in multi-functional peptides. Comparative studies show Fmoc-Dab(Boc)-OH achieves >95% coupling efficiency with HBTU, whereas this compound requires specialized protocols .

Q. How can researchers troubleshoot incomplete deprotection of the Mtt group during peptide synthesis?

Incomplete deprotection may arise from insufficient TFA exposure or resin swelling issues. Optimization Strategies :

  • Use a 1% TFA/DCM solution with 2–3% triisopropylsilane (TIPS) as a scavenger.
  • Extend deprotection time to 30–60 minutes with agitation.
  • Confirm deprotection efficiency via UV-Vis spectroscopy (Mtt group absorbs at 290 nm) or cleavage of a small resin aliquot .

Q. What are the implications of lactamization for peptide structure and function?

Lactamization introduces an unintended cyclic amide bond, altering peptide conformation and bioactivity. For example, in cyclic peptide synthesis, unplanned lactamization can disrupt disulfide bridge formation or receptor binding. Rigorous LC-MS/MS analysis is critical to detect such side products .

Q. How does this compound compare to other Dab derivatives in synthesizing branched peptides?

Building Block Protecting Group Coupling Efficiency Deprotection Conditions
This compoundMtt40–60%*1–3% TFA/DCM
Fmoc-Dab(Boc)-OHBoc>90%95% TFA
Fmoc-Dab(Alloc)-OHAlloc70–80%Pd(0)/PhSiH3
*Requires DEPBT and multiple couplings .

Methodological Recommendations

  • Synthesis Protocol for this compound :

    • Pre-swell resin in DCM for 30 minutes.
    • Use DEPBT (4 equiv), DIPEA (8 equiv), and this compound (3 equiv) in DMF.
    • Couple for 2 hours, repeat twice.
    • Monitor with Kaiser test; recouple if necessary .
  • Deprotection Protocol :

    • Treat resin with 1% TFA/DCM + 3% TIPS (2 × 30 minutes).
    • Wash with DCM (5×) and DMF (3×) .
  • Analytical Validation :

    • Use RP-HPLC (C18 column, 0.1% TFA/ACN gradient) and high-resolution MS to confirm product integrity .

Retrosynthesis Analysis

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Reactant of Route 1
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Fmoc-Dab(Mtt)-OH
Reactant of Route 2
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Fmoc-Dab(Mtt)-OH

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.